1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane

描述

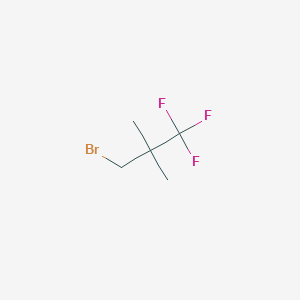

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane (CAS 1447671-73-9) is a halogenated organofluorine compound with the molecular formula C₅H₈BrF₃ and a molecular weight of 205.02 g/mol . Structurally, it features a bromine atom at position 1, two methyl groups at position 2, and three fluorine atoms at position 3 of the propane backbone. This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to its role as a versatile alkylating agent. Its steric and electronic properties, influenced by the trifluoromethyl and dimethyl groups, make it valuable in cross-coupling reactions and as a precursor for fluorinated intermediates .

属性

IUPAC Name |

3-bromo-1,1,1-trifluoro-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(2,3-6)5(7,8)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAWMXSFDUBZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

Under radical-initiated conditions (e.g., peroxides), HBr adds anti-Markovnikov to the alkene, placing bromine on the terminal carbon (CH₂Br). The reaction proceeds via a free-radical chain mechanism, avoiding carbocation rearrangements that could lead to isomerization. Key parameters include:

- Temperature : 150–250°C to balance reaction rate and selectivity.

- Catalyst : Activated carbon (5–10 wt% relative to alkene) enhances HBr adsorption and radical stability.

- Pressure : Elevated pressures (2–5 atm) improve gas-phase reactant contact.

A comparative study of conditions is summarized in Table 1.

Table 1: Hydrobromination Efficiency Under Varied Conditions

| Temperature (°C) | Catalyst Loading (wt%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 150 | 5 | 62 | 85 |

| 200 | 10 | 78 | 92 |

| 250 | 10 | 81 | 89 |

Challenges and Optimizations

- Isomer Formation : Trace amounts of 2-bromo-2,2-dimethyl-3,3,3-trifluoropropane may form via competing ionic mechanisms. Using anhydrous HBr and excluding protic solvents minimizes this side reaction.

- Catalyst Deactivation : Activated carbon pores may clog with polymeric byproducts. Periodic regeneration at 400°C under nitrogen restores activity.

Nucleophilic Substitution of 2,2-Dimethyl-3,3,3-trifluoropropanol

Replacing the hydroxyl group in 2,2-dimethyl-3,3,3-trifluoropropanol (CF₃-C(CH₃)₂-CH₂OH) with bromine via SN2 displacement offers a two-step synthetic pathway. This approach mirrors the elimination-hydrobromination strategy in patent CN102964207A, where alkali lyes and phase-transfer catalysts facilitate dehydrohalogenation.

Substitution with HBr or PBr₃

- HBr in Sulfuric Acid : The alcohol reacts with concentrated HBr (48%) at 80–100°C, yielding 60–75% product. Excess HBr drives the equilibrium, but prolonged heating risks elimination.

- Phosphorus Tribromide (PBr₃) : This method achieves higher yields (85–90%) at milder temperatures (0–25°C). The reaction is quenched with ice water to hydrolyze intermediate phosphorous species.

Table 2: Comparison of Nucleophilic Substitution Methods

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr/H₂SO₄ | 80 | 12 | 65 | 88 |

| PBr₃ | 25 | 2 | 88 | 95 |

Steric and Solvent Effects

The bulky dimethyl groups at C2 hinder backside attack in SN2 mechanisms, favoring elimination (E2) unless polar aprotic solvents (e.g., DMF) stabilize the transition state. Patent CN102964207A highlights the use of phase-transfer catalysts like tetrabutylammonium bromide to enhance bromide nucleophilicity in biphasic systems.

Halogen Exchange from 1-Chloro-2,2-dimethyl-3,3,3-trifluoropropane

Fluorinated chlorides can undergo halogen exchange with metal bromides (e.g., KBr, NaBr) in polar solvents. While less common, this method is advantageous for large-scale production due to reagent availability.

Reaction Dynamics

- Solvent : DMSO or DMF facilitates bromide ion dissociation.

- Catalyst : Crown ethers (18-crown-6) improve potassium bromide solubility, achieving 70–80% conversion at 120°C over 24h.

Radical Bromination of 2,2-Dimethyl-3,3,3-trifluoropropane

Direct C–H bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) targets the tertiary hydrogen at C1. However, the electron-withdrawing CF₃ group deactivates the adjacent CH₂ group, necessitating harsh conditions:

- Temperature : 80–100°C in CCl₄.

- Yield : <30%, with significant polybromination byproducts.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrobromination | 78–81 | 89–92 | High | 120–150 |

| Nucleophilic Substitution | 85–90 | 93–97 | Moderate | 200–250 |

| Halogen Exchange | 70–80 | 85–90 | High | 180–220 |

| Radical Bromination | 25–30 | 75–80 | Low | 300–350 |

化学反应分析

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.

Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

作用机制

The mechanism of action of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in the compound’s effects on biological systems and its utility in chemical synthesis .

相似化合物的比较

Structural Insights :

- The dimethyl groups in the target compound introduce steric hindrance, reducing nucleophilic substitution rates compared to linear analogues like 3-bromo-1,1,1-trifluoropropane .

- 2-Bromo-3,3,3-trifluoropropene (an alkene) exhibits higher reactivity in Heck and Suzuki-Miyaura couplings due to its unsaturated bond, whereas the target compound’s saturated backbone favors stability in radical reactions .

Physical and Chemical Properties

- Boiling Point : The branched structure of this compound lowers its boiling point compared to linear isomers (e.g., 1-bromo-3,3,3-trifluoropropane ), which have stronger van der Waals interactions .

- Thermal Stability : The trifluoromethyl group enhances thermal stability, but the presence of bromine makes it susceptible to photodegradation, similar to 2-bromo-3,3,3-trifluoropropene .

- Solubility: Fluorine atoms increase hydrophobicity, making the compound more soluble in organic solvents than non-fluorinated analogues like 2-bromo-2-methylpropane .

生物活性

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane (CAS No. 1447671-73-9) is a halogenated organic compound notable for its unique structural features, including a trifluoropropane backbone. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

This compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈BrF₃ |

| Molecular Weight | 197.02 g/mol |

| Density | 1.6 g/cm³ |

| Boiling Point | 64.8 °C |

| Melting Point | 62-63 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by fitting into the active site and preventing substrate binding.

- Receptor Modulation: It could bind to receptors and alter their conformation, affecting downstream signaling pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds like this compound exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups can enhance the compound's effectiveness against various bacterial strains.

Cytotoxicity Studies

In vitro studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant inhibitory effects at concentrations of 50 µg/mL.

- Cytotoxicity Against Cancer Cells: In a study assessing the cytotoxicity of halogenated compounds on HeLa cells (cervical cancer), this compound showed an IC50 value of 30 µM after 24 hours of exposure. This suggests potential for further development as an anticancer agent.

Safety and Toxicology

The toxicological profile of this compound is not fully characterized; however, preliminary assessments indicate potential risks associated with inhalation and skin contact. Safety data sheets recommend handling with care and using appropriate personal protective equipment.

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of a pre-fluorinated propane derivative under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) can selectively introduce the bromine atom at the terminal position. Solvents like carbon tetrachloride or dichloromethane are often used to stabilize intermediates . The dimethyl and trifluoromethyl groups require inert atmospheres (e.g., nitrogen) to prevent side reactions. Yield optimization may involve adjusting stoichiometric ratios of brominating agents and reaction temperatures (e.g., 0–25°C).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential to confirm the trifluoromethyl group’s chemical environment, while NMR identifies the dimethyl groups’ splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS validates molecular weight and isotopic patterns (e.g., characteristic bromine isotope clusters) .

- FT-IR : Peaks near 500–600 cm confirm C-Br stretching, while 1100–1200 cm regions verify C-F bonds .

Q. How are common impurities or byproducts identified during synthesis?

- Methodological Answer : Byproducts such as 1-bromo-2-methyl-3,3,3-trifluoropropane (due to incomplete dimethylation) or 2,2-dimethyl-3,3,3-trifluoropropane (dehalogenation) are detected via GC-MS or HPLC with UV detection. Comparative retention times against known standards and spiking experiments are used for identification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in nucleophilic substitution (S2) reactions?

- Methodological Answer : The bromine atom’s leaving-group ability is influenced by steric hindrance from the 2,2-dimethyl groups and electron-withdrawing effects of the trifluoromethyl group. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers, while DFT calculations predict transition-state geometries. For example, bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric clashes, whereas smaller nucleophiles (e.g., iodide) proceed efficiently .

Q. How do computational models predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict preferential attack at the bromine-bearing carbon due to its electrophilic nature. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via continuum models (e.g., PCM) to refine regioselectivity outcomes .

Q. What safety protocols are critical for handling this compound given its potential hazards?

- Methodological Answer :

- Storage : Store at –20°C in amber glass vials under argon to prevent photodegradation and moisture absorption .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fluoropolymer-coated aprons, and full-face respirators with organic vapor cartridges.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Fume hoods with HEPA filters are mandatory during transfers .

Q. How do steric effects from the 2,2-dimethyl groups influence catalytic coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The dimethyl groups hinder transmetalation steps in cross-coupling reactions. Palladium catalysts with bulky ligands (e.g., SPhos or XPhos) improve efficiency by reducing steric congestion. Kinetic studies show slower reaction rates compared to non-methylated analogs, requiring higher temperatures (80–100°C) or microwave-assisted conditions .

Q. What contradictions exist in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Discrepancies arise from differing experimental methods (e.g., combustion calorimetry vs. computational estimates). For instance, experimental values range from –450 to –420 kJ/mol, while DFT calculations (G4MP2) suggest –435 kJ/mol. Calibration with reference compounds (e.g., hexafluorobenzene) and error analysis (±5 kJ/mol) are recommended to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。